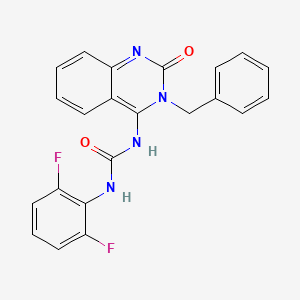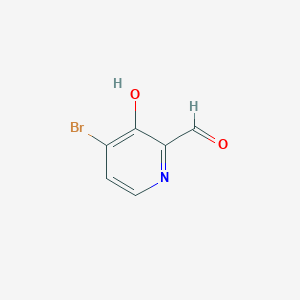
4-Bromo-3-hydroxypyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-hydroxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H4BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-hydroxypyridine-2-carbaldehyde typically involves the bromination of 3-hydroxypyridine followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The resulting 4-bromo-3-hydroxypyridine is then subjected to formylation using a Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
化学反应分析
Types of Reactions: 4-Bromo-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-Bromo-3-pyridinecarboxylic acid.
Reduction: 4-Bromo-3-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-Bromo-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-3-hydroxypyridine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.
相似化合物的比较
4-Bromo-3-hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Hydroxypyridine-2-carbaldehyde:
4-Bromo-2-hydroxypyridine: The position of the hydroxyl group is different, leading to variations in chemical behavior and applications.
Uniqueness: 4-Bromo-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.
属性
分子式 |
C6H4BrNO2 |
|---|---|
分子量 |
202.01 g/mol |
IUPAC 名称 |
4-bromo-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H |
InChI 键 |
BCSPTLALNOZEAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Br)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-dinitrophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14126863.png)
![3-(4-chlorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126869.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14126875.png)
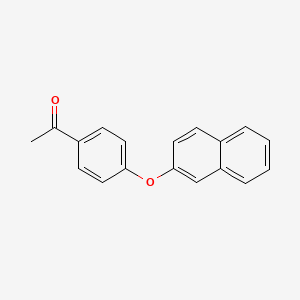
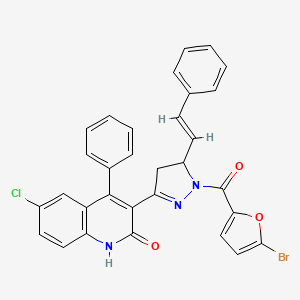
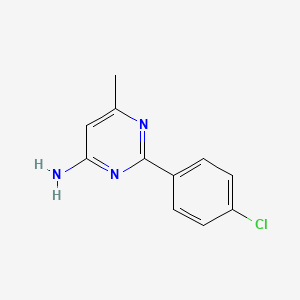
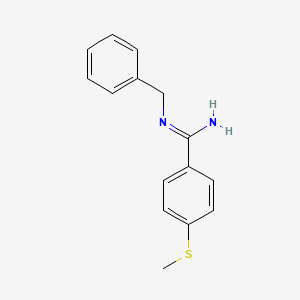
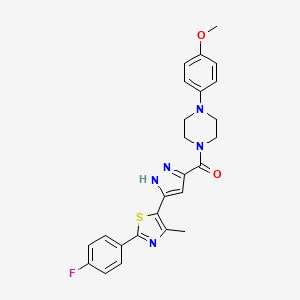
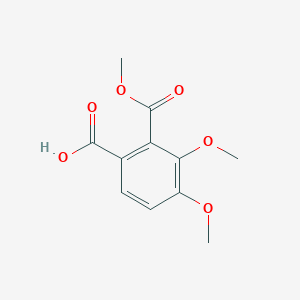
![2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)

![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
